molecular formula C23H45NO B2491623 1-(Piperidin-1-yl)octadecan-1-one CAS No. 4629-04-3

1-(Piperidin-1-yl)octadecan-1-one

Cat. No.: B2491623
CAS No.: 4629-04-3
M. Wt: 351.619
InChI Key: MFZHIRGDMBVSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

1-(Piperidin-1-yl)octadecan-1-one has several scientific research applications, including:

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures to take if swallowed or if skin or eye irritation occurs .

Preparation Methods

The synthesis of 1-(Piperidin-1-yl)octadecan-1-one typically involves the reaction of octadecanone with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(Piperidin-1-yl)octadecan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)octadecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The piperidine ring may play a crucial role in binding to these targets, while the octadecanone backbone influences the compound’s overall hydrophobicity and membrane permeability .

Comparison with Similar Compounds

1-(Piperidin-1-yl)octadecan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of the piperidine ring and the octadecanone backbone, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-piperidin-1-yloctadecan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)24-21-18-16-19-22-24/h2-22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZHIRGDMBVSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.